Cas no 1105217-14-8 (N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide)

N-Cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a specialized organic compound featuring a piperidine core functionalized with a cyclopropyl carboxamide group and a phenylpyridazin moiety. Its structural complexity and distinct pharmacophoric elements make it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting central nervous system (CNS) disorders or enzyme modulation. The cyclopropyl group enhances metabolic stability, while the phenylpyridazin segment may contribute to selective binding interactions. This compound is suited for research applications requiring precise molecular scaffolds, offering potential utility in drug discovery programs focused on receptor or enzyme inhibition. Its synthesis and derivatization can be tailored for structure-activity relationship (SAR) studies.
N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide structure
1105217-14-8 structure
Product name:N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
CAS No:1105217-14-8
MF:C19H22N4O
Molecular Weight:322.404183864594
CID:6377826
PubChem ID:30866648

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
    • 4-Piperidinecarboxamide, N-cyclopropyl-1-(6-phenyl-3-pyridazinyl)-
    • SR-01000923018
    • 1105217-14-8
    • AKOS024512265
    • F5528-0044
    • SR-01000923018-1
    • VU0646289-1
    • インチ: 1S/C19H22N4O/c24-19(20-16-6-7-16)15-10-12-23(13-11-15)18-9-8-17(21-22-18)14-4-2-1-3-5-14/h1-5,8-9,15-16H,6-7,10-13H2,(H,20,24)
    • InChIKey: VQIVOXUSOQGMDJ-UHFFFAOYSA-N
    • SMILES: N1(C2=NN=C(C3=CC=CC=C3)C=C2)CCC(C(NC2CC2)=O)CC1

計算された属性

  • 精确分子量: 322.17936134g/mol
  • 同位素质量: 322.17936134g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 425
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.1Ų
  • XLogP3: 2.3

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5528-0044-2μmol
N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
1105217-14-8
2μmol
$85.5 2023-09-09
Life Chemicals
F5528-0044-1mg
N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
1105217-14-8
1mg
$81.0 2023-09-09
Life Chemicals
F5528-0044-2mg
N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
1105217-14-8
2mg
$88.5 2023-09-09
Life Chemicals
F5528-0044-3mg
N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
1105217-14-8
3mg
$94.5 2023-09-09

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide 関連文献

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamideに関する追加情報

N-Cyclopropyl-1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxamide: A Comprehensive Overview

N-Cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide (CAS No. 1105217-14-8) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyridazines and is characterized by its unique structural features, which include a cyclopropyl group, a phenylpyridazine moiety, and a piperidine carboxamide functional group. These structural elements contribute to its diverse biological activities and make it a promising candidate for various pharmacological studies.

The synthesis of N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has been extensively studied, with several research groups reporting different synthetic routes. One common approach involves the coupling of 6-phenylpyridazine with a piperidine derivative, followed by the introduction of the cyclopropyl group through various chemical transformations. The choice of synthetic pathway often depends on factors such as yield, purity, and scalability, which are crucial for both academic research and industrial applications.

Recent studies have highlighted the potential of N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide in various biological systems. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Furthermore, N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has been investigated for its neuroprotective effects. Studies conducted in animal models have demonstrated that this compound can reduce neuronal damage and improve cognitive function in conditions such as Alzheimer's disease and ischemic stroke. The neuroprotective activity is believed to be mediated through multiple mechanisms, including the modulation of oxidative stress and the inhibition of apoptosis.

In addition to its anti-inflammatory and neuroprotective properties, N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has also shown promise in cancer research. Preclinical studies have indicated that this compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. The exact molecular targets and signaling pathways involved in these effects are still under investigation, but preliminary data suggest that it may interact with key regulatory proteins such as p53 and Bcl-2.

The pharmacokinetic properties of N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide have also been studied to evaluate its suitability for clinical development. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, making it suitable for once-daily dosing regimens. However, further optimization may be necessary to improve its therapeutic index and reduce potential side effects.

Clinical trials are currently underway to assess the safety and efficacy of N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide in human subjects. Early phase I trials have demonstrated that the compound is well-tolerated at therapeutic doses, with no serious adverse events reported. Phase II trials are planned to evaluate its effectiveness in specific disease indications such as inflammatory disorders and neurodegenerative diseases.

In conclusion, N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide (CAS No. 1105217-14-8) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development in the pharmaceutical industry. As more data from clinical trials become available, it is expected that this compound will play a significant role in advancing our understanding of various diseases and improving patient outcomes.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd